molecular formula C12H7N3O4S B3048567 3,7-dinitro-10H-phenothiazine CAS No. 1747-90-6

3,7-dinitro-10H-phenothiazine

Cat. No. B3048567
CAS RN: 1747-90-6
M. Wt: 289.27 g/mol
InChI Key: KCSURCKZGJUTCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,7-dinitro-10H-phenothiazine involves various methods. One notable approach is the two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with primary and secondary anilines and amines. This reaction yields the desired derivatives, which possess two reversible oxidations at low potentials and exhibit remarkable semiquinone formation constants .

Scientific Research Applications

Photovoltaic Applications

3,7-dinitro-10H-phenothiazine is a derivative of phenothiazine, which is frequently used in photovoltaic applications. A study by Buene et al. (2019) explored the use of various phenothiazine geometries in dye-sensitized solar cells. They investigated the impact of different substituents and positions on phenothiazine's photovoltaic performance, providing insights into optimizing these materials for solar energy applications.

Spectroscopic and Sensor Applications

The spectroscopic properties of phenothiazine derivatives, including those modified at the 3 and 3,7 positions, have been examined for potential sensor applications. Lin and Chang (2009) describe how these modifications can lead to intramolecular charge transfer and electronic rearrangement, making them suitable for fluorophore-switching and near-infrared sensor applications.

Synthesis and Structural Analysis

Swoboda et al. (2022) isolated unique structures from the phosphorylation reaction of 10H-phenothiazine, highlighting the diverse chemical properties and potential applications of these compounds. Their work emphasizes the importance of phenothiazine derivatives in various scientific research areas, including structural chemistry.

Photodynamic Therapy

Phenothiazines, including 3,7-dinitro-10H-phenothiazine derivatives, have been explored for their potential in photodynamic therapy. Wainwright et al. (1999) synthesized and characterized a series of phenothiazines for this purpose, contributing to the understanding of how these compounds can be used in medical treatments involving light.

Organic Photovoltaics and Nanotechnology

Phenothiazine compounds have applications in organic photovoltaics and nanotechnology. Santos et al. (2020) explored the photochemical properties of phenothiazine aggregates for oxidative catalysis and synthesis of gold nanoparticles, demonstrating their versatility in advanced material science.

properties

IUPAC Name

3,7-dinitro-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-9-11(5-7)20-12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSURCKZGJUTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402515
Record name 3,7-dinitro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dinitro-10H-phenothiazine

CAS RN

1747-90-6
Record name 3,7-dinitro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Zhu, K Wang, J Hu, R Liu, H Zhu - Materials Advances, 2020 - pubs.rsc.org
For the sake of good performance in nonlinear optical (NLO) applications, two S,N-codoped carbon quantum dots (CQDs) were synthesized from 3,7-dinitro-10H-phenothiazine under …
Number of citations: 12 pubs.rsc.org
AF Saber, KY Chen, AFM EL-Mahdy… - Journal of Polymer …, 2021 - Springer
In recent decade, conjugated microporous polymers (CMPs) were treated as one of the superior porous materials for CO 2 uptake. Herein, we prepared two azo-linked CMPs namely: …
Number of citations: 17 link.springer.com
N Goujon, M Lahnsteiner, DA Cerrón-Infantes… - pdfs.semanticscholar.org
Methods IR spectroscopy measurements were recorded with a Bruker Tensor 27working in ATR MicroFocusing MVP-QL with a diamond crystal. Resolution was set to 4 cm-1 and …
Number of citations: 0 pdfs.semanticscholar.org
D Swoboda, JE Nycz, N Karaush-Karmazin, B Minaev… - Molecules, 2022 - mdpi.com
Two unique structures were isolated from the phosphorylation reaction of 10H-phenothiazine. The 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide (2a) …
Number of citations: 1 www.mdpi.com
W Li, W Xie, F Shao, J Qian, S Han, P Wen, J Lin… - Chem, 2023 - cell.com
Two-dimensional covalent organic frameworks (2D-COFs) represent an attractive platform for organic electrodes, yet they suffer from inferior power capability caused by poor Li + …
Number of citations: 10 www.cell.com
D Bisht, A Singh, A Sharma… - Journal of Reports in …, 2022 - journals.lww.com
Background: Phenothiazine consists of a three-ring structure compound in which two benzene rings are connected with nitrogen and sulfur atoms at nonadjacent sides. Phenothiazine …
Number of citations: 4 journals.lww.com
CM WISCHIK, JMD STOREY, C MARSHALL… - ic.gc.ca
This invention pertains generally to the field of chemical synthesis and purification, and more specifically to methods of synthesis and/or purification of certain 3, 7 diamino-phenothiazin-…
Number of citations: 0 www.ic.gc.ca
FM Schlauderer - 2015 - edoc.ub.uni-muenchen.de
1 Zusammenfassung Unser Immunsystem schützt uns vor Krankheitserregern wie Mikroorganismen und Fremdkörpern, aber auch defekten körpereigenen Zellen, durch ein stark …
Number of citations: 4 edoc.ub.uni-muenchen.de

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